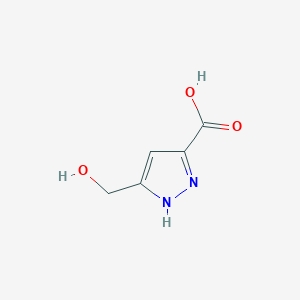![molecular formula C25H26N2O5 B6281278 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2127240-81-5](/img/no-structure.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amino acid derivative . It has a molecular weight of 432.48 and is in the form of a solid powder . The IUPAC name is 1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H24N4O4/c1-15-22(23(29)30)25-26-28(15)16-10-12-27(13-11-16)24(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,29,30) . This code provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid powder . It has a molecular weight of 432.48 . The storage temperature is room temperature .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the piperidine nitrogen, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen. The Fmoc-protected piperidine is then coupled with the pyrrolidine-3-carboxylic acid derivative to form the desired compound.", "Starting Materials": [ "Piperidine", "9H-Fluorene", "Methanol", "Methanesulfonic acid", "Pyridine", "Diethyl ether", "Triethylamine", "Pyrrolidine-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Fmoc-Cl" ], "Reaction": [ "Protection of piperidine nitrogen with Fmoc-Cl in the presence of diisopropylethylamine (DIPEA)", "Reduction of 9H-fluorene to 9H-fluoren-9-ol using sodium borohydride in methanol", "Conversion of 9H-fluoren-9-ol to 9H-fluoren-9-ylmethanol using methanesulfonic acid in diethyl ether", "Coupling of Fmoc-protected piperidine with pyrrolidine-3-carboxylic acid derivative in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and pyridine", "Deprotection of Fmoc group using piperidine in DMF", "Oxidation of the resulting compound to form the desired product using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane" ] } | |
Numéro CAS |
2127240-81-5 |
Nom du produit |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
Formule moléculaire |
C25H26N2O5 |
Poids moléculaire |
434.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
